2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride
Overview
Description
The compound “2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride” is a pyrazine derivative with an azetidine group attached via an ether linkage. Pyrazines are aromatic six-membered rings with two nitrogen atoms, and azetidines are four-membered rings containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyrazine ring with the azetidine group attached via an ether linkage. The presence of the chlorine atom and the hydrochloride group would also be notable features .Chemical Reactions Analysis
As a pyrazine derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ether linkage might also be susceptible to reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ether linkage, the aromatic pyrazine ring, and the hydrochloride group would likely make the compound soluble in polar solvents .Scientific Research Applications
Pyrazine Derivatives: A Comprehensive Overview
Pyrazine derivatives are aromatic heterocyclic compounds known for their diverse pharmacological properties. These compounds have been the focus of significant scientific interest due to their potential in various therapeutic areas.
Pharmacological Properties and Applications
Pyrazine derivatives have been identified as having numerous pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic activities. The versatility of these compounds is attributed to their structural diversity, allowing for a wide range of biological activities.
For instance, some pyrazine derivatives exhibit strong antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. Others have shown potential in cancer therapy, with activities against different types of cancer cells. The anti-inflammatory and analgesic properties of certain pyrazine derivatives also highlight their potential in managing pain and inflammation-related disorders.
Synthesis and Chemical Analysis
The synthesis of pyrazine derivatives involves various chemical reactions, including condensation and cyclization processes. These methods have enabled the creation of a vast array of pyrazine-based compounds with significant biological activities. Analytical methods, such as spectrophotometry and electrochemical biosensors, are crucial in the determination of the antioxidant capacity and other chemical properties of these compounds.
Concluding Remarks
The scientific research applications of pyrazine derivatives, including compounds similar to 2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride, are vast and promising. Their potential in pharmacology, especially in the development of new therapeutics for a wide range of diseases, is of major interest. Continued research in this area could lead to significant breakthroughs in medicine and pharmacy.
For detailed information on specific studies and their outcomes, refer to the following sources:
- Analytical Methods Used in Determining Antioxidant Activity: A Review (Munteanu & Apetrei, 2021).
- Pyrazine derivatives: a patent review (2008 – present) (Ferreira & Kaiser, 2012).
- A Concise Review on the Synthesis of Pyrazole Heterocycles (Dar & Shamsuzzaman, 2015).
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yloxy)-6-chloropyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-6-3-10-4-7(11-6)12-5-1-9-2-5;/h3-5,9H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSRRZCVSXCLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride | |
CAS RN |
1332528-34-3 | |
Record name | Pyrazine, 2-(3-azetidinyloxy)-6-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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